molecular formula C7H7ClO4S2 B2899205 4-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl chloride CAS No. 2287341-78-8

4-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl chloride

Cat. No.: B2899205
CAS No.: 2287341-78-8
M. Wt: 254.7
InChI Key: BCASEXZCCNGPLG-UHFFFAOYSA-N
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Description

4-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C₇H₇ClO₄S₂ and a molecular weight of 254.71 g/mol It is characterized by the presence of a thiophene ring substituted with a sulfonyl chloride group and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl chloride typically involves the reaction of thiophene derivatives with sulfonyl chloride reagents under controlled conditions. One common method includes the use of thiophene-2-sulfonyl chloride as a starting material, which is then reacted with 1,3-dioxolane in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions: 4-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological activities and therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 4-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl chloride is unique due to the combination of the thiophene ring and the dioxolane ring, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

4-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO4S2/c8-14(9,10)6-3-5(4-13-6)7-11-1-2-12-7/h3-4,7H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCASEXZCCNGPLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CSC(=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287341-78-8
Record name 4-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride
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